molecular formula C11H13BrO2 B180291 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde CAS No. 153759-58-1

5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde

Cat. No.: B180291
CAS No.: 153759-58-1
M. Wt: 257.12 g/mol
InChI Key: DTEMRMZXDSDCPQ-UHFFFAOYSA-N
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Description

5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde: is an organic compound with the molecular formula C11H13BrO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the 5-position, a tert-butyl group at the 3-position, and a hydroxyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde typically involves the bromination of 3-(tert-butyl)-2-hydroxybenzaldehyde. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually include maintaining the temperature at room temperature or slightly elevated temperatures to ensure the selective bromination at the 5-position.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improved yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: 5-Bromo-3-(tert-butyl)-2-hydroxybenzoic acid.

    Reduction: 5-Bromo-3-(tert-butyl)-2-hydroxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds and natural product analogs.

Biology: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a valuable starting material for drug discovery and development. Researchers can modify its structure to enhance its biological activity and selectivity.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel compounds with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and hydroxyl group can participate in hydrogen bonding and halogen bonding interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on biomolecules.

Comparison with Similar Compounds

    3-(tert-Butyl)-2-hydroxybenzaldehyde: Lacks the bromine atom, which may result in different reactivity and biological activity.

    5-Bromo-2-hydroxybenzaldehyde: Lacks the tert-butyl group, which may affect its steric properties and interactions with molecular targets.

    5-Bromo-3-methyl-2-hydroxybenzaldehyde: The methyl group is smaller than the tert-butyl group, leading to different steric and electronic effects.

Uniqueness: 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde is unique due to the presence of both the bromine atom and the tert-butyl group, which confer distinct steric and electronic properties. These features can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-bromo-3-tert-butyl-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-11(2,3)9-5-8(12)4-7(6-13)10(9)14/h4-6,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTEMRMZXDSDCPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355348
Record name 5-bromo-3-tert-butyl-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153759-58-1
Record name 5-bromo-3-tert-butyl-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Bromine (747 g) was gradually added to a solution of the 3-(tert-butyl)-2-(methoxymethoxy)benzaldehyde (1247 g, 4.67 mol) in methanol (4000 ml) while cooling on ice. After stirring at 20° C. for 1 hour, the solvent was distilled off under reduced pressure, ethyl acetate was added to the residue, the mixture was washed with water, saturated sodium aqueous hydrogencarbonate and brine in that order and the organic layer was dried over anhydrous magnesium sulfate. The organic layer was concentrated under reduced pressure to yield a crude product of the title compound (1333 g) as a red oil.
Quantity
747 g
Type
reactant
Reaction Step One
Name
3-(tert-butyl)-2-(methoxymethoxy)benzaldehyde
Quantity
1247 g
Type
reactant
Reaction Step One
Quantity
4000 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of 3-tert-butylsalicylaldehyde (5.13 g, 28.8 mmol) in acetic acid (15 mL) was added a solution of bromine (1.65 mL, 32.25 mmol) in acetic acid (7.0 mL) dropwise within 20 min. The reaction mixture was stirred at room temperature for 3 h. Analytical HPLC analysis after 3 h shows the desired product ˜72% and the unreacted starting material ˜28%. A second batch of bromine (0.5 mL) in acetic acid (3 mL) was added and the reaction mixture was stirred at room temperature for another 3 h. Analytical HPLC analysis of the reaction mixture after 3 h (6 h total) shows the desired product ˜85% and still shows the starting material ˜15%. After 6 h of stifling, the reaction mixture was diluted with dichloromethane (50 mL) and the organic layer was washed with 39% sodium bisulfite solution (1×10 mL), water, saturated NaHCO3 and brine. The organic layer was dried over anhydrous sodium sulfate, filtered and evaporated in vacuo to give the desired product as a pale yellow crystalline solid (7.2421 g). Purification by silica-gel flash chromatography on silica gel column and elution with 0-5% ethyl acetate in n-heptane afforded the desired product as a pale yellow crystalline solid (4.792 g, 64% yield). LC-MS analysis of the product in negative mode shows the desired product's mass: m/z 255 (79BrM+−H) and m/z 257 (81BrM+−H). GC-MS analysis of the product in CI mode (Methane) shows the desired product's mass: m/z 256 (91BrM+) and m/z 258 (81BrM+), calc'd. for C11H13BrO2: 257.124. 1H NMR (400 MHz, CDCl3): δ 1.39 (s, 9H, t-Bu-), 7.50 (s, 1H, H-4), 7.56 (s, 1H, H-6), 9.79 (s, 1H, —CHO), 11.70 (s, 1H, —OH). 1H NMR of the isolated product was identical with that of a previously reported sample of the product (Girsch et al., 2007).
Quantity
5.13 g
Type
reactant
Reaction Step One
Quantity
1.65 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Yield
72%

Synthesis routes and methods III

Procedure details

5-bromo-3-tert-butyl-2-methoxybenzaldehyde (28)—To a solution of 3-tert-butyl-2-hydroxybenzaldehyde (CASRN 24623-65-2, 5.00 g) DCM (20 mL) at 0° C. was added dropwise a solution of Br2 (1.45 mL) in DCM (15 mL) over a period of 30 min. After the addition was complete the reaction was stirred for 1 h before the organic volatiles were removed under reduced pressure to afford 7.23 g of 5-bromo-3-tert-butyl-2-hydroxybenzaldehyde (27) as a light yellowish solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
1.45 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

step 1—To a solution of 3-tert-butyl-2-hydroxybenzaldehyde (CASRN 24623-65-2, 5.00 g) DCM (20 mL) at 0° C. was added dropwise a solution of Br2 (1.45 mL) in DCM (15 mL) over a period of 30 min. After the addition was complete the reaction was stirred for 1 h before the organic volatiles were removed under reduced pressure to afford 7.23 g of 5-bromo-3-tert-butyl-2-hydroxybenzaldehyde (B-1b, R4=tert-Bu) as a light yellowish solid.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
1.45 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of using 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde in the Suzuki coupling reaction described in the paper?

A1: this compound serves as the electrophilic coupling partner in the Suzuki reaction. The bromine atom acts as a leaving group, allowing the aryl group of the molecule to be transferred to the palladium catalyst. This transfer is crucial for the subsequent coupling with the pyridylboronic acid, ultimately forming the desired biaryl product, 3-tert-butyl-2-hydroxy-5-(pyridin-4-yl)benzaldehyde. The researchers specifically investigated how the electronic properties of substituents on both the aryl bromide (this compound) and the arylboronic acid influenced the reaction yield. They found that the presence of an electron-withdrawing group on the aryl bromide, such as the aldehyde group in this compound, generally led to good yields when coupled with arylboronic acids containing either electron-donating or electron-withdrawing groups. []

Q2: What were the optimal reaction conditions identified for this specific Suzuki coupling, and how do they relate to the properties of this compound?

A2: The study determined that the highest yield (97%) of 3-tert-butyl-2-hydroxy-5-(pyridin-4-yl)benzaldehyde was achieved using the following conditions: Pd(PPh3)4 as the catalyst, K2CO3 as the base, a dioxane/H2O (4:1) solvent system, and a reaction temperature of 80°C. [] The choice of a polar aprotic solvent like dioxane likely aids in solubilizing the relatively nonpolar this compound. Additionally, the use of K2CO3 as the base is essential for activating the boronic acid and facilitating the transmetalation step in the catalytic cycle. These optimized conditions highlight the importance of carefully considering the reactivity and solubility of starting materials, like this compound, when optimizing reaction conditions for Suzuki couplings.

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